
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Xanthene derivatives are typically synthesized via one-pot reactions, offering a straightforward and environmentally friendly approach. For instance, Navarro et al. (2016) demonstrated the synthesis of a related xanthene compound through a simple reaction in aqueous citric acid, proposing a plausible mechanism for its formation (Navarro, Sierra, & Ochoa‐Puentes, 2016).
Molecular Structure Analysis
The structural elucidation of xanthene derivatives is commonly achieved through crystallographic studies. Shi et al. (2007) provided detailed insights into the crystal structures of similar compounds, revealing the conformation of the 1,4-dihydropyridine ring and the arrangement of the outer six-membered rings in the crystal structure (Shi, Ni, Yang, Li, & Wang, 2007).
Chemical Reactions and Properties
The chemical reactivity of xanthene derivatives allows for the synthesis of various functionalized compounds. Angajala et al. (2017) highlighted the synthesis of novel xanthene derivatives through a click chemistry approach, demonstrating their potential in producing compounds with significant antibacterial and antifungal activities (Angajala, Sunitha, Shankar, Krishna, Lincoln, & Jalapathi, 2017).
Physical Properties Analysis
The physical properties of xanthene derivatives, such as their photophysical characteristics, are of considerable interest. Verma et al. (2011) explored the optical behaviors of xanthenediones, revealing their potential in applications requiring fluorescence properties (Verma, Raghuvanshi, Verma, Dwivedi, & Singh, 2011).
科学的研究の応用
Synthesis and Properties
One-Pot Synthesis
A study by Verma et al. (2011) developed an efficient protocol for synthesizing 9-aryl/alkyl-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8-octahydroxanthene-1,8-diones via a one-pot reaction of dimedone with aldehydes, offering advantages such as high yield, excellent purity, and environmental friendliness (Verma et al., 2011).
Photophysical Properties
The same study also investigated the optical behaviors of xanthenediones using UV–vis and fluorescence spectroscopy, indicating potential applications in materials science and photophysics (Verma et al., 2011).
Biological Activities
Antibacterial Activity
Research by Retnosari et al. (2021) on vanillin derivative compounds, which are structurally similar to the compound , showed significant antibacterial activity against various bacteria, suggesting potential applications in developing new antibacterial agents (Retnosari et al., 2021).
Anticancer Potential
A study focused on the synthesis of 1,8-dioxo-octahydroxanthenes revealed that most of these compounds exhibited good anti-proliferative properties against cancer cell lines, highlighting the potential of xanthene derivatives in cancer research (Mulakayala et al., 2012).
Environmental Applications
- Green Synthesis: The eco-friendly synthesis methods for xanthene derivatives, as demonstrated in multiple studies, underscore their role in promoting sustainable chemical practices. For instance, the use of ionic liquids in synthesis processes reduces hazardous waste and improves reaction efficiency, making these compounds valuable in green chemistry applications (Kang et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O5/c1-24(2)10-15(26)21-18(12-24)30-19-13-25(3,4)11-16(27)22(19)20(21)14-8-7-9-17(28-5)23(14)29-6/h7-9,20H,10-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEYFJFYAZGPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=C(C(=CC=C4)OC)OC)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

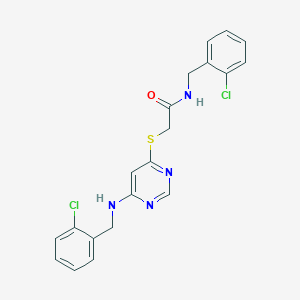
![4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2480179.png)




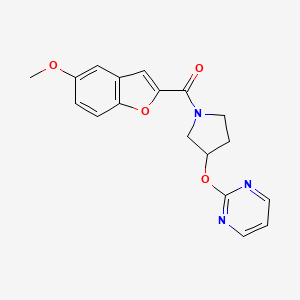
![(E)-N-(sec-butyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2480190.png)
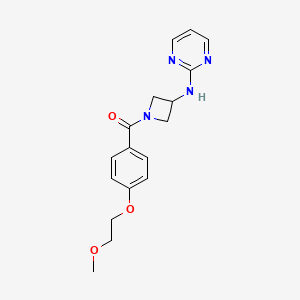
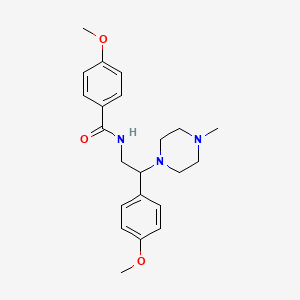
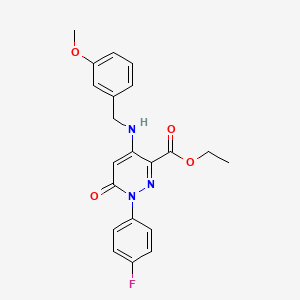


![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2480199.png)